

Spectroscopic Characterization of Trichodecenin I

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Compound of Interest

Compound Name: *Trichodecenin I*

CAS No.: 141024-74-0

Cat. No.: B1681379

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Introduction & Compound Profile

Trichodecenin I is a lipopeptaibol, a class of membrane-active peptides characterized by a high content of

-aminoisobutyric acid (Aib), an N-terminal fatty acyl chain, and a C-terminal amino alcohol.[1][2]

Unlike typical ribosomal peptides, **Trichodecenin I** is synthesized via non-ribosomal peptide synthetases (NRPS), allowing for the incorporation of non-proteinogenic amino acids and unique terminal modifications.

- Source: *Trichoderma viride* (anamorph of *Hypocrea*).
- Chemical Class: Lipopeptaibol (7-residue linear peptide).[1]
- Molecular Formula:
(Calculated based on sequence).
- Key Structural Features:

- N-Terminus: (Z)-4-decenoyl group (Lipid tail).[3]
- Core Sequence: Gly-Gly-Leu-Aib-Gly-Ile.[1][2]
- C-Terminus: L-Leucinol (amino alcohol).
- Conformation: Typically adopts a

-turn or

-helical structure in membrane-mimetic environments.

Isolation and Purification Strategy

Before spectroscopic analysis, high-purity isolation is critical due to the microheterogeneity often observed in peptaibol complexes (e.g., **Trichodecenin I** and II often co-elute).

Protocol:

- Extraction: Culture filtrate of *T. viride* is extracted with Ethyl Acetate (EtOAc).
- Solid Phase Extraction (SPE): Crude extract is passed through a C18 cartridge to remove polar impurities.
- HPLC Purification:
 - Column: C18 Reverse-Phase (e.g.,

,

mm).
 - Mobile Phase: Gradient of Methanol/Water (70:30 to 100:0) containing 0.1% TFA.
 - Detection: UV at 210 nm (peptide bond) and 254 nm.
 - Validation: Purity must be confirmed via LC-MS to ensure separation from **Trichodecenin II** (which typically differs by a single amino acid or lipid chain homolog).

Mass Spectrometry: Sequence Determination

Mass spectrometry (MS) provides the primary scaffold for the sequence. Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) coupled with Collision-Induced Dissociation (CID) is the standard for peptaibol sequencing.

Molecular Ion Analysis

- Ionization Mode: Positive Ion (or).
- Observation: The lipophilic nature ensures strong ionization.
- Diagnostic Mass Shift: The presence of the (Z)-4-decenoyl group adds a specific mass increment () to the N-terminal fragment, distinguishing it from acetylated peptaibols.

Fragmentation Pattern (CID)

Peptaibols fragment predictably along the peptide backbone, generating b-ions (N-terminal) and y-ions (C-terminal).

Fragment Type	Diagnostic Value
b-series	Reveals the sequence from the N-terminus.[4] The mass difference between and corresponds to the residue mass (e.g., Gly=57, Aib=85, Leu/Ile=113).
y-series	Confirms the sequence from the C-terminus.[5] [6] The ion corresponds to the Leucinol moiety.
Immonium Ions	Low mass peaks at 86 (Leu/Ile) and 58 (Aib) confirm amino acid composition.

Sequence Assembly Logic:

NMR Spectroscopy: Structural Elucidation

Nuclear Magnetic Resonance (NMR) is the definitive tool for establishing stereochemistry and observing the lipid tail unsaturation.

H NMR Characterization (600 MHz, CDCl or CD OD)

The proton spectrum is distinct due to the Aib methyls and the lipid olefin.

Proton Type	Chemical Shift (, ppm)	Multiplicity	Assignment
Amide NH		Doublets/Singlets	Peptide bonds (Solvent dependent). Aib NH is typically a singlet.
Olefinic CH		Multiplet	C4/C5 protons of the (Z)-4-decenoyl tail.
-CH (Gly)		Broad/Multiplet	Glycine -protons.
CH -OH		Multiplet	C-terminal Leucinol hydroxymethylene group.
Aib -CH		Strong Singlets	Gem-dimethyl groups of Aib (Diagnostic for peptaibols).
Lipid Terminus		Triplet	Terminal methyl of decenoyl chain.

2D NMR Correlations

To unambiguously assign the sequence, the following 2D experiments are mandatory:

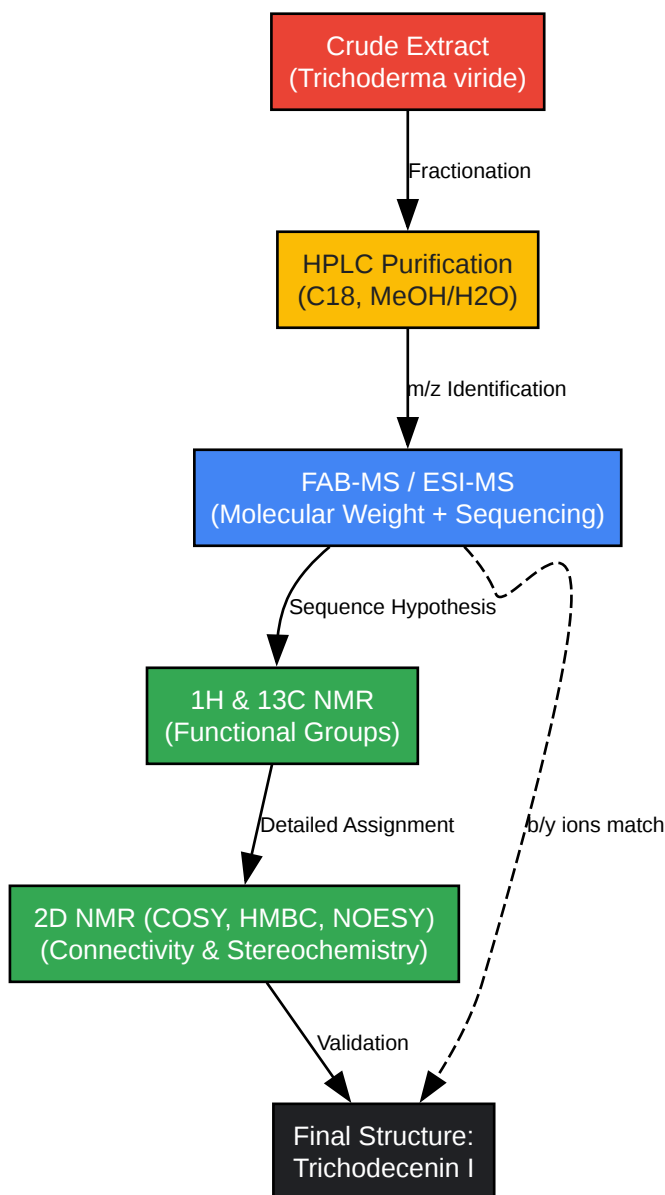
- COSY / TOCSY:
 - Identifies isolated spin systems for Leu, Ile, and the Lipid chain.
 - Differentiation: Leu and Ile are distinguished by the connectivity of their side chains (Leu: -branch; Ile: -branch).

- Lipid Tail: Traces the connectivity from the terminal methyl through the methylene chain to the olefinic protons.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Critical Step: Links the spin systems across the peptide bonds (Carbonyl C=O to NH).
 - N-Terminus Connection: Correlations between the lipid Carbonyl (C1) and the NH of Gly(1).
 - Aib Identification: Strong correlations from Aib methyl protons to the quaternary -carbon () and the carbonyl.
- NOESY / ROESY (Stereochemistry & Conformation):
 - Sequencing:
NOEs walk through the backbone.
 - Secondary Structure: Strong correlations indicate a helical or turn conformation.
 - Lipid Geometry: The coupling constant () and NOE between the olefinic protons confirm the (Z) (cis) configuration of the 4-decenoyl double bond.

Visualization of Characterization Workflow

The following diagrams illustrate the logical flow of the experiment and the structural connectivity established via NMR.

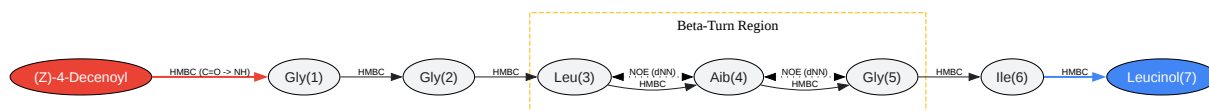
Diagram 1: Structure Elucidation Workflow



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Caption: Logical workflow for the isolation and spectroscopic validation of **Trichodecenin I**.

Diagram 2: Key HMBC & NOESY Correlations



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Caption: Primary HMBC (connectivity) and NOESY (folding) correlations defining the **Trichodecenin I** scaffold.

Summary of Spectroscopic Data

Technique	Key Parameter	Trichodecenin I Characteristic
FAB-MS	Molecular Ion	Matches
MS/MS	Ion	Corresponds to Leucinol (C-term)
H NMR	5.34 ppm	Olefinic protons of (Z)-4-decenoyl
H NMR	1.45 ppm	Aib gem-dimethyl singlets
C NMR	170-175 ppm	Carbonyl carbons (7 signals expected)
NOESY		Strong correlations in Aib region indicating turn structure

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